PF-AKT400

概要

説明

PF-AKT400は、幅広い選択性を持つ強力なATP競合型Aktキナーゼ阻害剤です。 PKBαに対して高い選択性を示すことが知られています(IC50 = 0.5 nM)。これはPKA(IC50 = 450 nM)と比較してです 。 この化合物は、優れた薬物動態プロファイルを示しており、異種移植腫瘍のin vivoモデルにおいて有効であることが示されています .

準備方法

PF-AKT400は、特定の試薬と条件を含む一連の化学反応によって合成されます。 反応条件には、多くの場合、DMSOなどの溶媒と触媒の使用が含まれており、反応を促進します 。 工業生産方法では、これらの反応を制御された条件下でスケールアップして、高収率と高純度を確保することがあります .

化学反応の分析

PF-AKT400は、次のようなさまざまなタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成をもたらす可能性がありますが、還元は脱ヒドロキシル化生成物を生成する可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Introduction to PF-AKT400

This compound is a novel, selective, and potent ATP-competitive inhibitor of the Akt protein kinase, specifically designed to target protein kinase B alpha (PKBα) with a remarkable 900-fold selectivity over protein kinase A (PKA). This compound has garnered significant attention in cancer research due to its potential therapeutic applications in various malignancies, particularly through its ability to inhibit tumor growth and modulate signaling pathways involved in cancer progression.

Chemical Properties and Mechanism of Action

This compound has the following key properties:

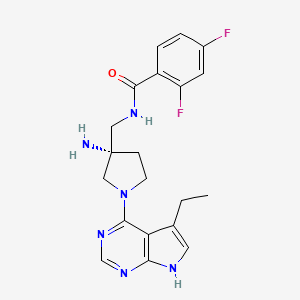

- Chemical Structure : It is based on a 3-aminopyrrolidine scaffold.

- Selectivity : IC50 values indicate high selectivity for PKBα (0.5 nM) compared to PKA (450 nM).

- Mechanism of Action : By inhibiting Akt, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for cancer therapy.

Antitumor Efficacy

This compound has shown significant antitumor activity in various preclinical models. Key findings from studies include:

- Colorectal Carcinoma (Colo205) : At a dosage of 150 mg/kg administered twice daily over ten days, this compound achieved a tumor growth inhibition (TGI) of 60% .

- Prostate Carcinoma (PC3) : In xenograft studies, the compound demonstrated a TGI of 75% at 100 mg/kg b.i.d. dosing. Remarkably, when combined with Rapamycin (10 mg/kg), a dosing regimen of 75 mg/kg b.i.d. resulted in an impressive 98% TGI .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 to 1 hour post-administration. The pharmacodynamic responses, measured by the inhibition of phospho-S6 and phospho-Akt levels, correlate well with the observed antitumor efficacy.

| Study Type | Tumor Type | Dosage (mg/kg) | TGI (%) | Combination Agent | Combination TGI (%) |

|---|---|---|---|---|---|

| Xenograft Study | Colorectal | 150 b.i.d. | 60 | N/A | N/A |

| Xenograft Study | Prostate | 100 b.i.d. | 75 | N/A | N/A |

| Combination Study | Prostate | 75 b.i.d. | 98 | Rapamycin (10) | 98 |

Mechanistic Insights

Research has indicated that this compound effectively reduces hyperphosphorylation of Akt and S6 proteins in tumor tissues, suggesting its role in disrupting critical survival pathways in cancer cells. This modulation of Akt activity is essential for understanding how this compound can be integrated into therapeutic regimens for enhanced efficacy against resistant tumors.

Case Study: Efficacy in Prostate Cancer Models

In a detailed study involving PC3 prostate carcinoma xenografts, this compound was administered at varying doses (25 mg/kg to 100 mg/kg). The results highlighted:

- Dose-Dependent Efficacy : Significant tumor growth inhibition was observed at higher doses, correlating with reduced levels of phosphorylated Akt.

- Combination Therapy Potential : The combination with Rapamycin not only enhanced TGI but also provided insights into potential synergistic effects that could be explored further in clinical settings.

Case Study: Colorectal Cancer Treatment

The application of this compound in colorectal carcinoma models demonstrated:

- Consistent Antitumor Activity : Across multiple experiments, the compound consistently inhibited tumor growth significantly.

- Therapeutic Window Exploration : Further studies are required to establish optimal dosing regimens that maximize efficacy while minimizing toxicity.

Conclusion and Future Directions

This compound represents a promising avenue for targeted cancer therapy, particularly due to its selective inhibition of Akt signaling pathways critical for tumor growth and survival. Ongoing research aims to elucidate its full therapeutic potential through clinical trials and combination therapies.

Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Understanding the broader implications of Akt inhibition on various signaling pathways.

- Combination Strategies : Exploring synergistic effects with other targeted therapies or chemotherapeutic agents.

作用機序

PF-AKT400は、AktキナーゼのATP結合部位を競合的に阻害することによって作用を発揮します。 この阻害は、細胞生存、増殖、および増殖に関与する下流標的のリン酸化と活性化を防ぎます 。 分子標的はPKBαであり、関与する経路は主にPI3K/Akt/mTORシグナル伝達経路です .

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、PKBαに対する高い選択性と効力を持つため、ユニークです。類似の化合物には以下が含まれます。

AKT阻害剤VIII: 異なる選択性プロファイルを持つ別の選択的Akt阻害剤.

(E)-Akt阻害剤-IV: 類似の阻害効果を持つが、化学構造が異なる化合物.

類似化合物との比較

PF-AKT400 is unique due to its high selectivity and potency towards PKBα compared to other similar compounds. Some similar compounds include:

AKT inhibitor VIII: Another selective Akt inhibitor with different selectivity profiles.

(E)-Akt inhibitor-IV: A compound with similar inhibitory effects but different chemical structure.

This compound stands out due to its enhanced selectivity and effectiveness in in vivo models .

生物活性

PF-AKT400, also known as AKT-0286 or ZINC-111606147, is a selective and potent ATP-competitive inhibitor of protein kinase B (PKB/Akt) that has garnered significant attention for its potential as an anticancer therapeutic agent. This compound is characterized by its unique 3-aminopyrrolidine scaffold, which contributes to its high selectivity and efficacy against various cancer types.

This compound primarily inhibits the Akt pathway, a critical signaling cascade involved in cell survival, proliferation, and metabolism. By selectively targeting Akt, this compound disrupts downstream signaling that promotes tumor growth and survival. The compound exhibits a 900-fold greater selectivity for PKBα (IC50 = 0.5 nM) compared to PKA (IC50 = 450 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Activity

In cellular assays, this compound demonstrated significant inhibition of Akt phosphorylation and downstream signaling pathways. For instance, in U87 glioblastoma cells, the compound showed an IC50 of 310 nM for inhibiting phosphorylated GSK-3α, a downstream target of Akt . Additionally, the compound effectively reduced phospho-S6 levels at concentrations around 110 nM , indicating its capacity to modulate mTORC1 activity through the Akt pathway.

In Vivo Efficacy

The efficacy of this compound has been evaluated in various xenograft models:

- Prostate Carcinoma (PC3 Xenograft Model) : At a dosage of 100 mg/kg administered twice daily for 10 days, this compound achieved a 75% tumor growth inhibition (TGI) . When combined with Rapamycin (10 mg/kg), the TGI increased to an impressive 98% .

- Colorectal Carcinoma (Colo205 Xenograft Model) : A dosage of 150 mg/kg resulted in a 60% TGI , further supporting the compound's anticancer potential .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 hours post-administration. The pharmacodynamic responses, such as reductions in phospho-S6 and phospho-Akt levels, peaked at approximately 2-4 hours after dosing . A pharmacokinetic/pharmacodynamic (PK/PD) model established a correlation between dosage and efficacy, highlighting the compound's potential for dose optimization in clinical settings.

Case Study 1: Combination Therapy with Rapamycin

In a study examining the effects of this compound in combination with Rapamycin on PC3 xenografts, researchers found that the combination therapy significantly outperformed either agent alone. The synergy observed suggests that targeting multiple pathways may enhance therapeutic outcomes in prostate cancer treatment .

Case Study 2: Tumor Microenvironment Modulation

Another investigation focused on how this compound modulates the tumor microenvironment. It was noted that treatment led to alterations in immune cell infiltration within tumors, potentially enhancing anti-tumor immunity alongside direct cytotoxic effects on cancer cells. This underscores the multifaceted role of this compound beyond mere cell proliferation inhibition .

Summary of Findings

| Study Type | Model | Dose (mg/kg) | TGI (%) | Key Findings |

|---|---|---|---|---|

| In Vivo | PC3 Xenograft | 100 b.i.d. | 75 | Significant reduction in tumor growth |

| In Vivo | PC3 + Rapamycin | 75 + 10 | 98 | Synergistic effect observed |

| In Vivo | Colo205 Xenograft | 150 b.i.d. | 60 | Effective against colorectal carcinoma |

| In Vitro | U87 Cells | - | - | IC50 for p-GSK-3α at 310 nM |

特性

IUPAC Name |

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRQQTUYAYCQT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。